5-Methyl-2-(propan-2-yloxy)benzene-1-sulfonyl chloride
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Overview
Description
5-Methyl-2-(propan-2-yloxy)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C10H13ClO3S and a molecular weight of 248.73 g/mol . This compound is known for its versatile applications in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(propan-2-yloxy)benzene-1-sulfonyl chloride typically involves the reaction of 5-methyl-2-(propan-2-yloxy)benzenesulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the sulfonic acid is converted to the corresponding sulfonyl chloride .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(propan-2-yloxy)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used in the synthesis of the compound.
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Water: For hydrolysis reactions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonate Thioesters: Formed by the reaction with thiols.
Scientific Research Applications
5-Methyl-2-(propan-2-yloxy)benzene-1-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.
Biology: Employed in the modification of biomolecules to study their functions and interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(propan-2-yloxy)benzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form various sulfonyl derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5-(propan-2-yloxy)benzenesulfonyl chloride
- 4-Methyl-2-(propan-2-yloxy)benzenesulfonyl chloride
- 5-Methyl-2-(ethoxy)benzenesulfonyl chloride
Uniqueness
5-Methyl-2-(propan-2-yloxy)benzene-1-sulfonyl chloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in various synthetic and research applications .
Properties
IUPAC Name |
5-methyl-2-propan-2-yloxybenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO3S/c1-7(2)14-9-5-4-8(3)6-10(9)15(11,12)13/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWUSCGOXHPUADC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(C)C)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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